Azido-PEG3-amino-OPSS
Description
Contemporary Demands for Multifunctional Linkers in Molecular Design
Modern drug discovery and molecular biology increasingly rely on the ability to construct large, complex molecules from smaller, functional parts. This has driven a high demand for multifunctional linkers, which act as molecular bridges connecting different components. cornell.edunih.gov These linkers are essential for creating sophisticated constructs like antibody-drug conjugates (ADCs), molecular probes for imaging and diagnostics, and heterovalent ligands. cornell.edu
The challenge in designing these complex architectures lies in ensuring that the different parts are joined together in a precise and controlled manner. nih.gov Multifunctional linkers address this by providing multiple reactive sites, each designed to react with a specific functional group. cornell.edu This allows for the stepwise and directed assembly of proteins, peptides, small molecule drugs, and reporter tags into a single, functional system. The linker itself is not just a passive connector; its length, flexibility, and chemical properties can significantly influence the stability, solubility, and biological activity of the final conjugate. nih.gov
Polyethylene (B3416737) Glycol (PEG) Spacers: Role in Enhancing Bioconjugate Properties
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units and is widely used as a spacer in bioconjugation. chempep.com The inclusion of a PEG chain in a linker molecule offers several significant advantages for the resulting bioconjugate. interchim.frthermofisher.com PEG is highly soluble in water and can impart this property to the molecules it is attached to, which is particularly useful for poorly soluble drugs or peptides. chempep.comlifetein.com
Furthermore, PEG is known for its biocompatibility and low immunogenicity, meaning it is generally non-toxic and does not provoke a strong immune response. chempep.comlifetein.com The flexible nature of the PEG chain can also help to minimize steric hindrance, ensuring that the linked biological molecules can maintain their proper shape and function. interchim.fracs.org By creating a hydration shell around the conjugate, PEG can protect it from enzymatic degradation and reduce its clearance by the kidneys, thereby extending its circulation time in the body. chempep.comlifetein.com The length of the PEG spacer can be precisely controlled to optimize the distance between the connected molecules for maximal efficacy. chempep.cominterchim.fr
| Property of PEG Spacers | Benefit in Bioconjugation |
| Water Solubility | Improves the solubility of the entire conjugate in aqueous environments. chempep.cominterchim.fr |
| Biocompatibility | Exhibits minimal toxicity, making it suitable for biomedical applications. chempep.com |
| Low Immunogenicity | Generally does not trigger an immune response. chempep.comlifetein.com |
| Flexibility | Provides conformational flexibility and reduces steric hindrance between linked molecules. interchim.fr |
| "Stealth" Properties | Creates a hydration layer that can reduce immune recognition and protein adsorption. chempep.com |
| Tunable Length | Allows for precise control over the spacing between conjugated molecules. chempep.cominterchim.fr |
| Improved Pharmacokinetics | Increases the size of the molecule, leading to reduced renal clearance and longer circulation time. chempep.com |
Overview of Orthogonal Reactivity in Complex Molecular Architectures
Orthogonal reactivity is a fundamental concept in modern chemistry that describes the ability of multiple, distinct chemical reactions to occur in the same vessel without interfering with one another. researchgate.netfiveable.meumich.edu Each orthogonal reaction involves a pair of functional groups that react exclusively with each other, even in the presence of many other reactive groups. fiveable.mersc.org This principle is crucial for the synthesis of complex molecules, as it allows chemists to selectively modify different parts of a molecule in a controlled, stepwise fashion. fiveable.me
The concept is analogous to how different sets of building blocks can be used independently to construct a larger structure. researchgate.net In the context of bioconjugation, orthogonal chemistry enables the precise assembly of multiple components onto a central scaffold. nih.gov For instance, Azido-PEG3-amino-OPSS possesses two orthogonal reactive handles. The azide (B81097) group participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"), while the pyridyl disulfide group selectively reacts with thiols to form a stable disulfide bond. medchemexpress.com This dual reactivity allows a researcher to first attach a molecule containing an alkyne to the azide end, and then, in a separate step, attach a thiol-containing molecule (like a cysteine residue on a protein) to the OPSS end, with no cross-reactivity between the two processes.
Scope and Academic Relevance of this compound Research
The academic and industrial relevance of this compound stems from its elegant design, which combines the benefits of PEGylation with the power of orthogonal chemistry. medchemexpress.comchempep.cominterchim.fr This linker is particularly valuable in the rapidly advancing field of targeted protein degradation, where it is used in the synthesis of PROTACs. medkoo.commedchemexpress.com A PROTAC is a chimeric molecule designed to bring a specific target protein into close proximity with an E3 ubiquitin ligase, leading to the degradation of the target. This compound serves as an ideal linker to connect the target-binding molecule to the E3 ligase-binding molecule.
The azide group allows for the easy attachment of one part of the PROTAC using click chemistry, while the OPSS group provides a reliable method for attaching the other part via a thiol linkage. medchemexpress.com The PEG3 spacer helps to ensure adequate solubility and provides optimal spacing and flexibility for the two ends of the PROTAC to engage their respective protein targets simultaneously. Researchers utilize such linkers to build libraries of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency. The commercial availability and well-defined reactivity of this compound make it a powerful and convenient tool for researchers developing next-generation therapeutics and chemical biology probes. medkoo.com
| Property | Description |
| Chemical Formula | C17H28N4O5S2 |
| Molecular Weight | 448.56 g/mol |
| Functional Group 1 | Azide (-N₃) |
| Reactivity of Functional Group 1 | Undergoes copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. medchemexpress.com |
| Functional Group 2 | Ortho-pyridyl disulfide (-S-S-Py) |
| Reactivity of Functional Group 2 | Reacts with free thiol/sulfhydryl groups (-SH) to form a disulfide bond. |
| Spacer | Triethylene glycol (PEG3) |
| Primary Application | Heterobifunctional crosslinker for bioconjugation, particularly in the synthesis of PROTACs. medkoo.commedkoo.commedchemexpress.com |
Structure
2D Structure
Properties
Molecular Formula |
C16H25N5O4S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(pyridin-2-yldisulfanyl)propanamide |
InChI |
InChI=1S/C16H25N5O4S2/c17-21-20-7-9-24-11-13-25-12-10-23-8-6-18-15(22)4-14-26-27-16-3-1-2-5-19-16/h1-3,5H,4,6-14H2,(H,18,22) |
InChI Key |
UJQBEDWLEMBBEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Strategies and Precursor Chemistry of Azido Peg3 Amino Opss
Azide (B81097) Functional Group Introduction
The introduction of an azide (N₃) group is a critical step, enabling the subsequent attachment of molecules through highly efficient and specific cycloaddition reactions. nih.gov
The most common and efficient method for introducing a terminal azide onto a polyethylene (B3416737) glycol chain involves a two-step process starting from a hydroxyl-terminated PEG. nih.govgoogle.com
Activation of the Hydroxyl Group: The terminal hydroxyl group (-OH) of a PEG precursor is first activated to create a better leaving group. This is typically achieved by converting it into a mesylate (-OMs) or tosylate (-OTs) ester. The reaction is generally carried out in an organic solvent like dichloromethane (B109758) (CH₂Cl₂) with an amine base such as triethylamine (B128534) (Et₃N) and a corresponding sulfonyl chloride (mesyl chloride or tosyl chloride) at reduced temperatures. nih.gov
Nucleophilic Substitution: The resulting mesylated or tosylated PEG is then treated with an azide salt, most commonly sodium azide (NaN₃). nih.govacs.org The azide ion (N₃⁻) displaces the mesylate or tosylate group via a nucleophilic substitution reaction (Sₙ2) to form the terminal azide. nih.govgoogle.com This reaction is often performed in a solvent like ethanol (B145695) or dimethylformamide (DMF). nih.govgoogle.com
An alternative pathway involves the ring-opening of terminal epoxide groups with sodium azide. sid.ir This method can produce vicinal azidoalcohols, where an azide and a hydroxyl group are on adjacent carbons. sid.ir
A summary of common azide introduction pathways is presented below.
| Pathway | Precursor | Reagents | Intermediate | Key Features |
| Two-Step Substitution | Hydroxyl-PEG | 1. Mesyl Chloride, Et₃N 2. NaN₃ | PEG-Mesylate | Widely used, efficient, and well-documented for PEG derivatives. nih.govgoogle.com |
| Gabriel Synthesis | Hydroxyl-PEG | 1. Phthalimide (B116566), DEAD, PPh₃ 2. Hydrazine | PEG-Phthalimide | A classic method for amine synthesis, adaptable for azides. |
| Epoxide Ring Opening | Epoxide-PEG | NaN₃ | Azidoalcohol | Can be highly regioselective under specific conditions. sid.ir |
Table 1: Synthetic Pathways for Terminal Azide Introduction.
Achieving high yield and regioselectivity is fundamental to producing a pure final product. In the context of linear PEG linkers like PEG3, derivatizing a terminal hydroxyl group ensures that the azide is placed specifically at the end of the chain.
Yield Optimization: Reaction yields for the conversion of PEG-mesylates to PEG-azides are typically high. nih.gov The use of excess sodium azide and refluxing conditions in a suitable solvent like ethanol helps drive the substitution reaction to completion. nih.gov The choice of solvent can also be critical; for instance, using PEG-400 as a reaction medium for the synthesis of sulfonyl azides from sulfonyl chlorides has been shown to be highly efficient, providing excellent yields under mild conditions. researchgate.net
Regioselectivity: For a linear precursor like α-hydroxy-ω-functionalized-PEG3, the primary concern for regioselectivity is ensuring that only the desired terminal hydroxyl group reacts. When starting with a diol (dihydroxy-PEG), protecting one of the hydroxyl groups is necessary to achieve a heterobifunctional product. nih.gov In methods like epoxide ring-opening, regioselectivity depends on the substrate; epoxides with electron-withdrawing groups tend to favor the attack of the azide ion on the less substituted carbon, whereas other substrates may yield a mix of regioisomers. sid.ir
Polyethylene Glycol (PEG3) Chain Construction
The PEG3 spacer provides water solubility, biocompatibility, and a defined distance between the two ends of the linker. jenkemusa.combroadpharm.com Its synthesis requires precise control over length and purity.
The synthesis of discrete or monodisperse oligoethylene glycols (OEG), such as PEG3, is essential to ensure uniformity in the final linker product. nih.govbroadpharm.com Unlike conventional polymerization of ethylene (B1197577) oxide, which results in a mixture of chain lengths (polydispersity), precision synthesis builds the chain in a controlled, stepwise manner. nih.gov
One established method is an iterative approach analogous to the Williamson ether synthesis. This involves reacting a monoprotected ethylene glycol unit (e.g., monobenzyl ether of ethylene glycol) with a tosylated or mesylated ethylene glycol unit. By repeating the deprotection and coupling steps, a chain of a specific length can be constructed. The use of protecting groups, such as a benzyl (B1604629) group, is crucial as it prevents the formation of a large mixture of different length oligomers. nih.gov
Control over polymer dispersity is a key challenge in polymer synthesis. rsc.org Dispersity (Đ), also known as the polydispersity index (PDI), is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).
Monodisperse vs. Polydisperse PEG: For applications requiring precise linker length, such as in PROTACs, monodisperse PEG (Đ = 1) is highly preferred. broadpharm.com Traditional anionic ring-opening polymerization of ethylene oxide typically produces polydisperse PEG (Đ > 1.1), which is a mixture of molecules with a range of chain lengths. nih.gov
Achieving Monodispersity: To obtain a uniform PEG3 linker, synthesis must move away from polymerization and instead use building-block approaches. These methods provide discrete PEG (dPEG®) products with a single, defined molecular weight. schem.jp For example, starting with triethylene glycol as a precursor ensures the exact PEG3 length from the outset.
Characterization: Techniques such as Size Exclusion Chromatography (SEC) are powerful analytical tools used to monitor the reaction process, validate the final purity, and determine the dispersity of the polymer. nih.gov
| Synthesis Approach | Typical Dispersity (Đ) | Control over Chain Length | Suitability for PEG3 Linker |
| Anionic Ring-Opening Polymerization | > 1.1 (Polydisperse) | Average length controlled by monomer/initiator ratio. nih.gov | Low (produces a mixture) |
| Iterative Step-wise Synthesis | ~ 1.0 (Monodisperse) | Precise, built unit-by-unit. nih.gov | High (labor-intensive) |
| Use of Pre-formed PEG3 Precursor | ~ 1.0 (Monodisperse) | Defined by the starting material. | High (most direct method) |
Table 2: Comparison of Synthesis Approaches for PEG Chains.
Amine Functional Group Incorporation
The primary amine (-NH₂) is another crucial terminus of the linker, often used for conjugation to carboxylic acids or other electrophilic groups after the OPSS moiety is attached. creativepegworks.com
The most direct way to introduce an amine group in the synthesis of Azido-PEG3-amino-OPSS is by the reduction of a terminal azide group. nih.govrsc.org This is a highly efficient conversion.
Azide Reduction: A PEG-azide intermediate can be reduced to a PEG-amine using several methods. The Staudinger reaction, using phosphine-based reducing agents like triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, is a common and mild method. google.com Alternatively, metal-catalyzed hydrogenation can be used, although this can sometimes lead to side reactions. google.com Reduction with alkali metal borohydrides, such as sodium borohydride (B1222165) in an alcohol solvent, offers another route. google.com
Other methods for incorporating amines into PEG structures include:
Reductive Amination: A PEG-aldehyde can react with ammonia (B1221849) or an amine in the presence of a reducing agent like sodium cyanoborohydride to form a primary or secondary amine. creativepegworks.cominterchim.fr This method is particularly useful for N-terminal specific PEGylation of peptides and proteins. interchim.fr
Gabriel Synthesis: This involves the reaction of a PEG-halide with potassium phthalimide, followed by hydrazinolysis to release the primary amine. google.com
Direct Amination: Nucleophilic displacement of a PEG-halide or -mesylate with ammonia can also form the amine, though this can sometimes result in over-alkylation, producing secondary and tertiary amines. google.com
For the synthesis of this compound, a precursor such as α-azido-ω-hydroxy-PEG3 would likely be synthesized first. The hydroxyl group would then be modified to incorporate the amine-OPSS functionality.
Methodologies for Primary Amine Attachment
The introduction of a primary amine onto a PEG linker is a fundamental step in the synthesis of this compound. Several established methods can be employed for this transformation.
One common approach begins with a hydroxyl-terminated PEG. The hydroxyl group is first activated by converting it into a better leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. mdpi.com This sulfonylated PEG can then undergo nucleophilic substitution.
A two-step method involving an azide intermediate is often preferred to minimize the formation of secondary and tertiary amine byproducts. mdpi.com The sulfonylated PEG is reacted with sodium azide to form a PEG-azide. mdpi.comnih.gov This azide can then be reduced to a primary amine using several methods, including:
Staudinger Reduction: This reaction uses triphenylphosphine (PPh₃) followed by hydrolysis to convert the azide to an amine. mdpi.com
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source.
Zinc Reduction: Reduction with zinc dust in the presence of ammonium (B1175870) chloride offers a high-yielding and clean conversion.
Alternatively, a primary amine can be introduced via reductive amination. A PEG-aldehyde can react with ammonia or an amine equivalent, followed by reduction with an agent like sodium cyanoborohydride, to form the primary amine. nih.govresearchgate.net Another method involves the radical addition of a thiol-containing amine, such as cysteamine (B1669678), to a PEG linker with a terminal allyl group. nih.gov
Strategies for Orthogonal Protection and Deprotection of the Amine
In a multi-step synthesis of a heterobifunctional linker like this compound, it is crucial to temporarily mask the reactivity of the primary amine to prevent unwanted side reactions during the functionalization of the other ends of the molecule. This is achieved using protecting groups. The concept of "orthogonality" is vital here; it means that different protecting groups on the same molecule can be removed selectively under specific conditions without affecting the others. numberanalytics.comresearchgate.net
Carbamates are the most common class of protecting groups for amines. numberanalytics.com The selection of a specific carbamate (B1207046) depends on the stability required during subsequent reaction steps and the conditions available for its removal.
| Protecting Group | Abbreviation | Installation Reagent (Example) | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., Trifluoroacetic acid, TFA) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
| Allyloxycarbonyl | Alloc | Allyl chloroformate | Palladium(0) catalyst |
This table summarizes common orthogonal amine protecting groups and their typical deprotection conditions. researchgate.netthaiscience.info
For the synthesis of this compound, a Boc group is often a suitable choice. It is stable under the conditions required to introduce the azide and OPSS moieties but can be cleanly removed at a late stage of the synthesis using an acid like TFA, leaving the other functional groups intact. broadpharm.com The use of orthogonal protecting groups ensures that the different functionalities can be introduced in a controlled, stepwise manner. chempep.combeilstein-journals.org
Ortho-Pyridyl Disulfide (OPSS) Moiety Synthesis
The ortho-pyridyl disulfide (OPSS) group is a key functional handle that allows the final linker to react specifically with thiol groups, forming a cleavable disulfide bond. nih.govresearchgate.net
Chemical Routes for Disulfide Bond Formation and Pyridyl Integration
The OPSS moiety is typically introduced by reacting a thiol-terminated PEG linker with an excess of 2,2'-dipyridyl disulfide (also known as Aldrithiol). mdpi.com This reaction is a thiol-disulfide exchange where the PEG-thiol displaces one of the 2-thiopyridone molecules to form the desired pyridyl disulfide linkage. utwente.nl
Therefore, the primary challenge is the synthesis of the thiol-terminated PEG precursor. A common route starts from a hydroxyl-terminated PEG. The hydroxyl group is activated (e.g., as a tosylate or mesylate) and then substituted with a thioacetate (B1230152) group by reacting it with potassium thioacetate. mdpi.com The subsequent hydrolysis of the thioacetate, often under basic conditions (e.g., with ammonia), yields the free thiol (PEG-SH). mdpi.com This thiol can then be immediately reacted with 2,2'-dipyridyl disulfide to form the OPSS-PEG derivative. mdpi.comnih.gov
Another strategy involves using cysteamine. For instance, a PEG linker with a terminal carboxylic acid can be coupled to cysteamine using carbodiimide (B86325) chemistry (e.g., EDC/NHS), which introduces a terminal thiol group ready for reaction with 2,2'-dipyridyl disulfide. nih.gov
Control over OPSS Reactivity and Stability
The reactivity of the OPSS group is highly dependent on pH. The thiol-disulfide exchange reaction with a target sulfhydryl group proceeds efficiently over a pH range of approximately 4.5 to 8.5. creativepegworks.com This allows for bioconjugation reactions to be performed under mild, physiologically relevant conditions.
The stability of the resulting disulfide bond is a critical feature. It is relatively stable in systemic circulation. However, the bond is designed to be cleaved in the presence of reducing agents. researchgate.netnih.gov The intracellular environment has a significantly higher concentration of reducing agents like glutathione (B108866) compared to the bloodstream. This redox potential difference allows for the targeted release of cargo linked via the disulfide bond once the conjugate enters a cell, a highly desirable feature in drug delivery. nih.gov OPSS-functionalized PEG reagents themselves should be stored under dry, low-temperature conditions to prevent degradation.
Convergent and Divergent Synthesis of this compound
The assembly of the three distinct functionalities onto the PEG3 backbone can be approached through two main strategic paradigms: divergent and convergent synthesis. uni-bonn.de
A convergent synthesis , on the other hand, involves preparing key fragments of the molecule separately and then combining them in the final stages. rsc.orgresearchgate.netfrontiersin.org For this compound, a convergent approach is generally more efficient. This might involve synthesizing an Azido-PEG3-acid fragment and an OPSS-amine fragment separately, followed by an amide coupling reaction to join them. This strategy allows for the individual synthesis and purification of the fragments in higher yields before the final coupling step.
Step-by-Step Functionalization Approaches
A plausible synthetic route for this compound, employing the principles of orthogonal protection and stepwise functionalization, would likely follow a linear, sequential strategy, which is a form of divergent synthesis. beilstein-journals.orgnih.govrsc.org
A logical sequence could start with a precursor that already contains one of the desired functionalities or can be easily converted to it. For example, starting with H₂N-PEG3-OH:
Amine Protection: The terminal primary amine is first protected, for example, with a Boc group, to yield Boc-NH-PEG3-OH. This prevents the amine from reacting in subsequent steps.
Azide Introduction: The terminal hydroxyl group is converted to an azide. This is typically a two-step process:
Activation of the hydroxyl group by converting it to a good leaving group, such as a tosylate (using TsCl) or mesylate (using MsCl).
Nucleophilic substitution with sodium azide (NaN₃) to yield Boc-NH-PEG3-N₃.
Deprotection and OPSS Introduction: At this stage, there are two paths. One could deprotect the amine and then build the OPSS group, or build the OPSS group on a different precursor and couple it. A more direct functionalization would be to use a different starting material, such as HO-PEG3-COOH.
Azide Introduction: The hydroxyl end is converted to an azide (HO-PEG3-N₃) via tosylation/mesylation and substitution.
Amine and OPSS Introduction: The carboxylic acid end is then used to introduce the amine and OPSS functionality. This could be achieved by coupling it to a pre-synthesized amino-OPSS fragment, such as 2-(pyridyldithio)ethylamine, using carbodiimide chemistry.
Final Assembly: In a convergent approach, one might synthesize an Azido-PEG3-NHS ester and react it with an amine-containing OPSS reagent. biochempeg.com
The precise sequence of reactions is designed to manage the selective reactivity of the different functional groups, relying heavily on the orthogonal protection strategy to ensure the desired heterobifunctional product is obtained with high purity.
Chemo- and Orthogonal Selective Synthesis in Multifunctional Compounds
The synthesis of heterotrifunctional linkers such as this compound represents a significant challenge in organic chemistry, demanding a high degree of control over reactivity. The successful construction of such a molecule, which possesses three distinct and reactive functional groups—an azide, a primary amine, and an ortho-pyridyl disulfide (OPSS)—hinges on the strategic implementation of chemo- and orthogonal-selective methodologies. These strategies allow for the sequential introduction and manipulation of functional groups without unintended cross-reactivity.
The core principle in synthesizing these complex linkers is the use of orthogonal protecting groups. Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under different, specific conditions. dcchemicals.com This allows for the deprotection and subsequent reaction of one functional group while the others remain shielded. This is complemented by chemoselective reactions, which are reactions that selectively target one functional group in the presence of others that might normally be reactive. researchgate.net
A plausible synthetic strategy for this compound would begin with a commercially available short-chain polyethylene glycol (PEG) precursor, such as tetraethylene glycol, and proceed through a series of steps involving protection, functionalization, and deprotection.
A Stepwise Synthetic Approach:
A logical, multi-step synthesis can be devised based on established methods for creating heterobifunctional PEG linkers. researchgate.netnih.gov The general approach involves the desymmetrization of a PEG diol, followed by the sequential introduction of the three required functionalities using a carefully planned protecting group strategy.
Initial Monofunctionalization and Protection: The synthesis could commence with tetraethylene glycol. One terminal hydroxyl group is protected with a group stable to the reaction conditions for modifying the other terminus. For instance, a benzyl (Bn) ether could be formed. The remaining free hydroxyl group is then converted into a leaving group, such as a mesylate or tosylate, to facilitate the introduction of the first key functionality. nih.gov
Introduction of the Amino Functionality (Protected): The mesylated or tosylated PEG can undergo nucleophilic substitution to introduce a protected form of the amine. The Gabriel synthesis, using potassium phthalimide, is a common and effective method to install a primary amine, which remains protected as a phthalimide throughout subsequent steps. nih.gov
Introduction of the Azide Functionality: The benzyl protecting group on the other terminus can be selectively removed via hydrogenolysis to reveal a hydroxyl group. This hydroxyl group is then converted to an azide. A typical method involves activating the alcohol as a mesylate or tosylate, followed by nucleophilic substitution with sodium azide (NaN₃). nih.gov This yields a key intermediate: an Azido-PEG-phthalimide compound.
Introduction of the Thiol and OPSS Group: The synthesis of the OPSS group typically proceeds via a thiol precursor. researchgate.netcd-bioparticles.net In a more elaborate strategy to build the full trifunctional linker, one might start with a precursor already containing a protected thiol. However, building upon the previous steps, a different route would be necessary. A more direct, albeit complex, approach would involve a precursor molecule that already contains the three functionalities in protected forms, which are then sequentially deprotected and reacted.
For a molecule like this compound, a more practical route involves starting with a precursor that allows for the sequential addition of each group. Let's consider an alternative, more direct pathway starting from a different precursor to better accommodate all three groups.
Refined Orthogonal Strategy:
A more refined strategy might start with a tri-functional core or a linear precursor where functionalities are introduced sequentially with orthogonal protecting groups.
Step 1: Amine and Thiol Protection. A precursor like HO-PEG3-NH2 could have its amine group protected with a Boc (tert-butyloxycarbonyl) group, which is acid-labile. The hydroxyl group could then be converted to a thiol. To prevent premature disulfide formation, this new thiol group would be protected with a trityl (Trt) group, which is also removed under acidic conditions, but typically requires milder or different acidic conditions than Boc.
Step 2: Azide Introduction. The remaining terminus of the PEG chain would then be functionalized to introduce the azide group, for example, by converting a hydroxyl group to an azide via a mesylate intermediate. At this stage, the molecule would be a Boc-NH-PEG3-S-Trt derivative that is then converted to N₃-PEG3-NH-Boc with a protected thiol.
Step 3: Sequential Deprotection and Functionalization. The key is the differential deprotection. The Boc group can be removed with a strong acid like trifluoroacetic acid (TFA) to expose the amine. The trityl group protecting the thiol can then be removed under specific conditions, often involving milder acid and a scavenger like triethylsilane, to prevent re-attachment.
Step 4: OPSS Formation. With the free thiol now available, the final step is the chemoselective reaction with 2,2'-dipyridyl disulfide (2-PDS). researchgate.netnih.gov This disulfide exchange reaction is highly specific for thiols and forms the stable ortho-pyridyl disulfide (OPSS) end group, yielding the final product: this compound. cd-bioparticles.netnih.gov
This strategic use of orthogonal protecting groups (Boc for the amine, Trt for the thiol) and chemoselective reactions (azide formation, thiol-disulfide exchange) is paramount to successfully synthesizing the trifunctional linker while avoiding the formation of undesired side products.
| Compound Name | Structure/Formula | Role in Synthesis |
| Tetraethylene Glycol | HO(CH₂CH₂O)₄H | Starting PEG precursor |
| Boc-NH-PEG3-OH | Boc-NH(CH₂CH₂O)₃H | Intermediate with protected amine |
| N₃-PEG3-OH | N₃(CH₂CH₂O)₃H | Azide-functionalized intermediate |
| Trityl Chloride | (C₆H₅)₃CCl | Thiol protecting reagent |
| 2,2'-Dipyridyl Disulfide | (C₅H₄NS)₂ | OPSS forming reagent |
| Azido-PEG3-thiol | N₃(CH₂CH₂O)₃SH | Key precursor to the OPSS group |
| Reaction Step | Reagents | Purpose | Selectivity |
| Amine Protection | (Boc)₂O | Protects primary amine | Chemoselective for amines |
| Thiol Protection | Trityl Chloride, Et₃N | Protects thiol group | Orthogonal to Boc group |
| Azide Formation | 1. MsCl, Et₃N; 2. NaN₃ | Converts hydroxyl to azide | Chemoselective Sₙ2 reaction |
| Amine Deprotection | Trifluoroacetic Acid (TFA) | Removes Boc group | Orthogonal to Trityl group |
| Thiol Deprotection | TFA, Triethylsilane | Removes Trityl group | Orthogonal to OPSS formation |
| OPSS Formation | 2,2'-Dipyridyl Disulfide | Forms the pyridyl disulfide | Chemoselective for thiols |
Orthogonal Bioconjugation Chemistries Mediated by Azido Peg3 Amino Opss
Azide-Mediated Click Chemistry
The azide (B81097) moiety of Azido-PEG3-amino-OPSS is a key participant in one of the most prominent click reactions: the azide-alkyne cycloaddition. nih.govorganic-chemistry.org This reaction joins an azide with an alkyne to form a stable triazole ring. bachem.com Its bioorthogonal nature—meaning the reacting groups (azides and alkynes) are generally absent from and non-reactive with biological systems—makes it exceptionally useful for selectively modifying complex biomolecules. glenresearch.comglenresearch.comnih.gov Two main versions of this reaction are widely used: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govnih.gov
The CuAAC reaction is a highly efficient and regioselective process that exclusively produces 1,4-disubstituted triazoles. nih.gov It requires a copper(I) catalyst, which dramatically accelerates the reaction rate compared to the uncatalyzed version. organic-chemistry.orgnih.gov The reaction is robust, proceeding under mild, often aqueous conditions, and is tolerant of a wide array of functional groups, making it ideal for modifying complex biological molecules. uq.edu.aunih.gov The linker this compound provides the necessary azide functionality for this powerful conjugation method.
A primary challenge for using CuAAC in biological systems is the potential toxicity of copper ions, which can damage biomolecules like DNA and proteins through the generation of reactive oxygen species. glenresearch.comacs.org To mitigate these effects and improve reaction efficiency, copper(I)-stabilizing ligands are essential. nih.gov These ligands protect the copper(I) ion from oxidation and disproportionation while enhancing the reaction rate. beilstein-journals.org
Tris(triazolylmethyl)amine-based ligands are among the most effective and widely used. beilstein-journals.orgacs.org Key examples include:
TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): One of the first and most potent ligands developed, TBTA significantly accelerates the CuAAC reaction and protects the copper(I) catalyst. beilstein-journals.orgmdpi.com
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): As a water-soluble analogue of TBTA, THPTA is highly favored for bioconjugation in aqueous buffers, as it avoids the need for organic co-solvents like DMSO that can be detrimental to protein structure and function. beilstein-journals.orgplos.org Studies have shown that THPTA can facilitate efficient CuAAC labeling of enzymes with no loss of catalytic activity. plos.org
Other Advanced Ligands: Further research has led to ligands like BTTAA and BTTES, which are designed to offer enhanced stability, solubility, and reaction kinetics for in vivo applications. beilstein-journals.orgacs.org
The use of these ligands ensures that the CuAAC reaction, involving azides such as the one on this compound, can be performed with high efficiency and minimal damage to sensitive biological targets. acs.orgnih.gov
The mechanism of CuAAC is significantly different from the uncatalyzed thermal cycloaddition. nih.gov It is generally accepted to proceed through a stepwise pathway involving copper acetylide intermediates. researchgate.netnih.gov
The key steps are:
Formation of a Copper Acetylide: A terminal alkyne reacts with a copper(I) source to form a copper acetylide complex. The presence of a ligand stabilizes the Cu(I) state. nih.govnih.gov DFT calculations have indicated that this initial step is favorable in aqueous solutions. organic-chemistry.org
Coordination with the Azide: The azide (from a linker like this compound) then coordinates to the copper acetylide complex. researchgate.net The formation of this ternary copper/alkyne/azide complex is considered the rate-determining step of the reaction. researchgate.net
Cycloaddition and Ring Formation: A subsequent intramolecular step forms a six-membered copper metallacycle, which then undergoes ring contraction to yield the stable triazole-copper product. organic-chemistry.org
Protonolysis and Catalyst Regeneration: The final product is released upon protonolysis, regenerating the copper(I) catalyst to continue the cycle. nih.gov
Kinetic studies show that the CuAAC reaction is remarkably fast, with second-order rate constants typically in the range of 10–200 M⁻¹s⁻¹. nih.gov The reaction rate is second-order with respect to the copper(I) concentration, suggesting that a dinuclear copper acetylide species is the active catalytic unit, a finding supported by both experimental and computational studies. beilstein-journals.orgnih.gov This high efficiency allows for the use of low reactant concentrations, a significant advantage in biological experiments where target molecules may be scarce. nih.gov
The CuAAC reaction, utilizing azide-functionalized linkers, is a versatile tool for the modification of a wide range of biomolecules. mdpi.com
Peptides and Proteins: Peptides and proteins can be functionalized with an alkyne group, often by incorporating an unnatural amino acid, and then conjugated to an azide-bearing molecule like this compound. nih.govresearchgate.net This method has been used to create peptide-drug conjugates, cyclize peptides to enhance their stability, and attach labels for imaging. bachem.com The triazole ring formed is considered a good mimic of the planar amide bond found in peptides, but it is much more resistant to enzymatic and hydrolytic cleavage. bachem.comuq.edu.au
Nucleic Acids: DNA and RNA can be modified by incorporating alkyne-bearing nucleosides during solid-phase synthesis. glenresearch.comglenresearch.com Subsequent CuAAC reaction with an azide-functionalized linker allows for the attachment of various labels, such as fluorophores or biotin, with exceptionally high efficiency. glenresearch.comnih.gov This "click ligation" strategy has even been used to synthesize very long and complex RNA molecules, like hairpin and hammerhead ribozymes, by joining smaller, chemically synthesized strands. pnas.org The use of stabilizing ligands is particularly crucial in this context to prevent DNA damage from copper ions. glenresearch.comnih.gov
To overcome the cytotoxicity associated with the copper catalyst in CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction proceeds without any metal catalyst, relying instead on the high ring strain of a modified cycloalkyne to drive the reaction with an azide. magtech.com.cn The azide group on this compound can readily participate in this bioorthogonal reaction, making it suitable for applications in living cells and organisms where copper toxicity is a major concern. nih.gov
The key to a successful SPAAC reaction is the design of a cycloalkyne that is reactive enough to rapidly ligate with an azide, yet stable enough to be handled and not react non-specifically in a biological environment. magtech.com.cnunm.edu Cyclooctyne (B158145), the smallest stable cyclic alkyne, is the foundational structure for most strained alkynes used in SPAAC. thieme-connect.de Its high ring strain (approximately 18 kcal/mol) provides the driving force for the catalyst-free cycloaddition. nih.gov
Over the years, numerous derivatives have been developed to fine-tune reactivity and other properties. thieme-connect.dersc.org These developments often focus on increasing ring strain or modifying the electronics of the alkyne.
| Strained Cycloalkyne | Abbreviation | Key Features & Relative Reactivity |
| Bicyclo[6.1.0]nonyne | BCN | One of the first widely used cyclooctynes; exhibits good reactivity and stability. biochempeg.com |
| Dibenzocyclooctyne | DBCO / DIBO | Fused benzene (B151609) rings increase strain and reactivity; widely used for its fast kinetics. biochempeg.comnih.gov |
| Dibenzoannulated Cyclooctyne | DIBAC | Features an exocyclic double bond that further increases strain, leading to very fast reaction rates. nih.gov |
| Azacyclooctyne | ADIBO | A dibenzocyclooctyne derivative with a nitrogen atom in the ring; exhibits very high reactivity. nih.gov |
The reaction kinetics of SPAAC are highly dependent on the structure of both the cycloalkyne and the azide. nih.gov For instance, sterically hindered cyclooctynes like ADIBO show a dramatic decrease in reaction rate with bulky tertiary azides compared to primary or secondary azides, a property that can be exploited for selective, orthogonal labeling strategies. nih.govd-nb.info The choice of a specific strained alkyne allows researchers to tailor the conjugation reaction for their particular application, balancing the need for rapid kinetics against factors like stability and steric accessibility. magtech.com.cnunm.edu
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Kinetics and Efficiency in Aqueous and Cellular Environments
The efficiency of bioconjugation reactions involving this compound is significantly influenced by the reaction conditions. The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.com CuAAC reactions are known for their high efficiency and rapid rates, often completed within hours. researchgate.net However, the potential cytotoxicity of the copper catalyst can be a limitation in cellular applications. biochempeg.com
SPAAC, which utilizes strained alkynes like dibenzocyclooctyne (DBCO), circumvents the need for a copper catalyst, making it more suitable for live-cell labeling. biochempeg.com The kinetics of SPAAC reactions are influenced by the specific strained alkyne used, with some achieving high yields within hours at room temperature in aqueous buffers. snmjournals.orgmdpi.com
The amine and OPSS functionalities also exhibit favorable reaction kinetics in aqueous environments. The primary amine readily reacts with activated esters under physiological to slightly alkaline pH, while the OPSS group efficiently forms disulfide bonds with thiols over a broad pH range. thermofisher.comnanocs.net
Table 1: Reaction Characteristics of this compound Functional Groups
| Functional Group | Reactive Partner | Reaction Type | Key Kinetic Factors |
| Azide | Terminal Alkyne | CuAAC | Copper (I) catalyst, ligand, temperature |
| Azide | Strained Alkyne (e.g., DBCO) | SPAAC | Alkyne strain, temperature, solvent |
| Amine | NHS Esters, Carboxylic Acids | Acylation | pH, concentration, temperature |
| Amine | Aldehydes, Ketones | Imine/Oxime Formation | pH, catalyst (e.g., aniline) |
| OPSS | Thiols | Disulfide Exchange | pH, reducing agents |
This table summarizes the key factors influencing the reaction kinetics of the different functional groups present in this compound.
Amine-Reactive Conjugation
The primary amine group of this compound serves as a versatile handle for conjugation to a wide range of biomolecules and surfaces. broadpharm.comcreative-proteomics.com
Acylation with N-Hydroxysuccinimide (NHS) Esters and Carboxylic Acids
The primary amine of this compound readily undergoes acylation with N-hydroxysuccinimide (NHS) esters. scbt.comthermofisher.comcreative-proteomics.com This reaction proceeds efficiently at physiological to slightly alkaline pH (typically 7.2-9) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. thermofisher.com NHS esters are one of the most common reagents for modifying primary amines on proteins and other biomolecules. huji.ac.ilgbiosciences.com
Similarly, the amine group can be conjugated to molecules containing carboxylic acids using carbodiimide (B86325) crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). creative-proteomics.com EDC activates the carboxylic acid, allowing it to react with the primary amine to form an amide bond. dcchemicals.com
Table 2: Common Amine-Reactive Chemistries
| Reagent | Reactive Group | Resulting Bond | Optimal pH |
| NHS Ester | N-Hydroxysuccinimide ester | Amide | 7.2 - 9 |
| Carboxylic Acid + EDC | Carboxyl | Amide | 4.5 - 7.5 |
This table outlines common reagents and conditions for the acylation of the primary amine on this compound.
Formation of Imine or Oxime Linkages with Aldehydes and Ketones
The primary amine of this compound can react with aldehydes and ketones to form imines (Schiff bases) and related structures. broadpharm.combiochempeg.commedchemexpress.com This reaction is reversible and typically requires acidic conditions to catalyze the dehydration step. masterorganicchemistry.comlibretexts.org The resulting imine bond can be stabilized by reduction to a secondary amine.
A more stable linkage can be formed by reacting the amine with molecules containing an aminooxy or hydrazide group, which in turn react with aldehydes and ketones to form oxime and hydrazone linkages, respectively. masterorganicchemistry.combiochempeg.com These reactions are generally more efficient and yield more stable products than imine formation. masterorganicchemistry.comruixibiotech.com
Selective Amino Group Functionalization in Protein Conjugation
In protein conjugation, the primary amine of this compound can be used to introduce azide and OPSS functionalities onto the protein surface. researchgate.net The most common targets for amine-reactive crosslinkers are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. thermofisher.comhuji.ac.il Since proteins typically have multiple surface-exposed lysine residues, conjugation with amine-reactive reagents often results in a heterogeneous mixture of products. huji.ac.il
However, by controlling the reaction stoichiometry and conditions, it is possible to achieve a degree of selectivity. creative-proteomics.com Furthermore, the N-terminal amine can sometimes be selectively targeted due to its lower pKa compared to the ε-amino groups of lysines, allowing for modification at a lower pH.
Thiol-Reactive Ortho-Pyridyl Disulfide (OPSS) Chemistry
The ortho-pyridyl disulfide (OPSS) group of this compound provides a highly selective method for conjugation to molecules containing free thiol (sulfhydryl) groups, such as cysteine residues in proteins. nanosoftpolymers.comnanocs.netnanosoftpolymers.com The reaction involves a disulfide exchange, where the thiol on the target molecule attacks the disulfide bond of the OPSS group, forming a new, stable disulfide bond and releasing pyridine-2-thione. nanocs.netbiochempeg.com
This reaction is highly specific for thiols and proceeds efficiently over a wide pH range. nanocs.net The resulting disulfide bond is stable but can be cleaved by reducing agents, which can be advantageous for applications requiring the release of a conjugated molecule under specific conditions. nanosoftpolymers.com
Disulfide Exchange Reactions with Sulfhydryl Groups
The ortho-pyridyl disulfide (OPSS) functional group is renowned for its specific reactivity towards free sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins. nanosoftpolymers.comcreativepegworks.com This reaction proceeds via a thiol-disulfide exchange mechanism, a form of nucleophilic substitution. nih.gov The deprotonated form of the sulfhydryl group, the thiolate anion, acts as a potent nucleophile, attacking one of the sulfur atoms in the pyridyl disulfide bond. nih.govresearchgate.net
This exchange results in the formation of a new, stable disulfide bond between the target molecule and the linker, with the concurrent release of a pyridine-2-thione molecule. iris-biotech.de The liberation of pyridine-2-thione is a particularly useful feature of this reaction, as it can be monitored spectrophotometrically by measuring its absorbance at approximately 343 nm, providing a real-time method to track the progress of the conjugation. iris-biotech.de The reaction is efficient over a broad pH range, including physiological pH, making it highly suitable for modifying sensitive biomolecules. iris-biotech.de While the reaction is generally rapid, its rate can be influenced by factors such as pH and the accessibility of the target thiol group. acs.orgdiva-portal.orgthermofisher.com
| Feature | Description | Significance |
|---|---|---|
| Reaction Type | Thiol-Disulfide Exchange | Forms a stable, yet reversible, disulfide linkage. nanosoftpolymers.com |
| Reactants | Ortho-pyridyl disulfide (OPSS) and a free sulfhydryl (thiol) group. | Highly specific for cysteine residues in proteins. nanosoftpolymers.comcreativepegworks.com |
| Byproduct | Pyridine-2-thione | Allows for real-time spectrophotometric monitoring of the reaction at ~343 nm. iris-biotech.de |
| Optimal pH | Near-neutral (6.5-7.5) | Compatible with most biological samples and physiological conditions. thermofisher.com |
Reversibility and Redox-Responsiveness of OPSS Linkages
A defining characteristic of the disulfide bond formed via the OPSS-thiol reaction is its reversibility. nanosoftpolymers.comcreativepegworks.com This linkage is not permanent and can be cleaved under specific conditions, a property that is central to its utility in creating stimuli-responsive systems. The stability of the disulfide bond is highly dependent on the surrounding redox environment. rsc.org
In an oxidizing environment, such as the extracellular space or bloodstream, the disulfide bond remains stable. iris-biotech.de However, upon exposure to a reducing environment, the bond is readily cleaved. rsc.org This is particularly relevant in biological systems, as the intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (B108866). iris-biotech.dersc.org The elevated glutathione levels within cells can efficiently reduce the disulfide bond, breaking the linkage and releasing the conjugated molecule from the this compound linker. nih.gov This redox-responsiveness is a powerful tool for designing drug delivery systems that release their payload specifically inside target cells. The cleavage can also be triggered in vitro by adding reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thermofisher.comnih.gov
Chemoselective Thiol Modification in Complex Biomolecular Systems
The term chemoselectivity refers to the ability of a functional group to react with one type of reactive site in the presence of many other potentially reactive sites. The OPSS moiety exhibits remarkable chemoselectivity for sulfhydryl groups, especially at or near neutral pH. acs.orgthermofisher.com In a typical protein, there are numerous functional groups, including the amine groups of lysine residues and the carboxylic acid groups of aspartic and glutamic acid, which are generally much more abundant than cysteine's sulfhydryl group. rsc.orgthermofisher.com The OPSS group preferentially reacts with thiols, showing minimal cross-reactivity with these other nucleophiles. acs.org
This high degree of selectivity is critical for achieving site-specific modification of proteins and other biomolecules. explorationpub.com It allows for the precise labeling of a protein at a specific cysteine residue, even within a complex mixture of other proteins and biomolecules, such as in cell lysates or during protein purification. acs.orgnih.gov This targeted approach avoids the random, heterogeneous labeling that often results from targeting more abundant residues like lysines, leading to more uniform and well-defined conjugates. rsc.org
Synergistic Application of Multiple Reactive Handles on this compound
The power of this compound lies in its identity as a heterotrifunctional linker. It possesses three distinct and orthogonal reactive groups: the thiol-reactive OPSS, the alkyne-reactive azide for click chemistry, and the carboxyl-reactive primary amine. medchemexpress.comconju-probe.comlumiprobe.com This trifecta of functionalities allows for the assembly of highly complex and precisely defined molecular constructs. For example, the amine could be used to anchor the linker to a surface or a carboxyl-containing biomolecule, while the OPSS and azide groups remain available to conjugate two other distinct molecules. medchemexpress.combiochempeg.com
Strategies for Spatially and Temporally Controlled Functionalization
Beyond simply linking molecules, advanced bioconjugation aims to control where and when these connections are made.
Spatial control refers to the precise positioning of molecules in space. continental.edu.penih.gov The inherent site-selectivity of the OPSS group for cysteine residues already provides a degree of spatial control at the molecular level. acs.org On a larger scale, a linker like this compound can be used to pattern surfaces. For instance, the linker could be immobilized on a surface through its amine group, creating an array where the azide and OPSS groups are presented at defined locations to capture other molecules. researchgate.netmdpi.com
Temporal control , or the control over the timing of a reaction, can be achieved through several strategies. acs.orgnih.gov A simple method is the sequential addition of reactants, as described previously. A more advanced approach involves the use of photo-caged groups. nih.gov For example, one of the reaction partners, such as an alkyne intended to react with the linker's azide, could be chemically "caged" with a photolabile protecting group. This caged molecule is unreactive until it is exposed to light of a specific wavelength, which removes the protecting group and triggers the conjugation reaction. nih.gov This allows for the precise initiation of the reaction at a desired moment. Furthermore, the redox-responsive cleavage of the OPSS linkage itself represents a form of triggered, temporal control, where the disconnection event is initiated by a change in the chemical environment, such as when a drug carrier enters a target cell. rsc.org
Advanced Research Applications of Azido Peg3 Amino Opss Conjugates
Proteolysis Targeting Chimeras (PROTACs) Research and Development
PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs). These molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. nih.govsoton.ac.uk The linker's role is paramount, as its composition and length critically influence the physicochemical properties and biological activity of the PROTAC. soton.ac.ukmedchemexpress.com
Role of Azido-PEG3-amino-OPSS as a PROTAC Linker Component
This compound serves as a versatile, PEG-based linker for the synthesis of PROTACs. medkoo.commedchemexpress.com The incorporation of a PEG chain is a common strategy in PROTAC design, with statistics indicating that over half of reported PROTACs utilize PEG linkers. biochempeg.com The PEG component in this compound enhances the water solubility of the final PROTAC molecule, which can positively affect cell permeability and oral absorption. biochempeg.com
The distinct functional groups at either end of the this compound molecule allow for the sequential and controlled assembly of the PROTAC.
Azide (B81097) Group (-N₃): This functional group is used in "click chemistry," a set of highly efficient and specific reactions. medchemexpress.com It can readily undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) with a molecule containing a corresponding alkyne or strained cyclooctyne (B158145) (like DBCO or BCN), respectively. medchemexpress.com This enables the straightforward attachment of either the POI ligand or the E3 ligase ligand.
OPSS Group (ortho-pyridyl disulfide): This group selectively reacts with free thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins or on modified ligands, to form a stable disulfide bond. This provides a distinct and orthogonal conjugation point to the azide group.
PEG3 Spacer: The short, three-unit polyethylene (B3416737) glycol chain provides spatial separation between the two ligands. This spacer is hydrophilic and flexible, which is crucial for enabling the optimal orientation of the PROTAC to facilitate simultaneous binding to the target protein and the E3 ligase. biochempeg.comjenkemusa.com
Molecular Design Principles for PROTACs Incorporating Trifunctional Linkers
While this compound is primarily described as a heterobifunctional linker, its core structure (azide, PEG chain with an amino backbone, and a thiol-reactive group) embodies the principles of trifunctional or multi-functional linkers used in modular PROTAC design. The "amino" part of the name refers to the amide bond linking the PEG chain to the OPSS-containing moiety. This linker's architecture, with its distinct and orthogonally reactive ends, allows researchers to systematically build and optimize PROTACs. This modularity is a key principle in modern PROTAC development, allowing for the rapid generation of compound libraries to screen for optimal degradation activity.
Key design principles enabled by such linkers include:
Modularity and Convergence: Researchers can synthesize the POI-binding and E3 ligase-binding moieties separately, each with a compatible functional group (e.g., an alkyne or a thiol). The linker can then be used to connect these two pieces in a highly convergent and efficient manner.
Systematic Optimization: The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. medchemexpress.comnih.gov By using a family of linkers with varying PEG chain lengths (e.g., PEG2, PEG3, PEG4), researchers can fine-tune the distance between the two ends of the PROTAC to achieve the most effective ternary complex formation. biochempeg.com
Attachment Point Variation: The linker's dual reactivity allows for testing different attachment points on the POI and E3 ligase ligands, which can significantly impact the potency and selectivity of the final PROTAC. medchemexpress.com
| Design Principle | Contribution of this compound | Research Impact |
| Modularity | Provides orthogonal azide and OPSS reactive handles for sequential conjugation. | Enables rapid assembly of diverse PROTAC libraries from pre-built ligand fragments. |
| Solubility Enhancement | The hydrophilic PEG3 spacer improves the aqueous solubility of the PROTAC. | Mitigates poor solubility often associated with complex hydrophobic molecules, improving physicochemical properties. biochempeg.com |
| Spatial Optimization | The flexible PEG chain allows for systematic variation of linker length. | Facilitates fine-tuning of the distance and orientation between the POI and E3 ligase for optimal degradation. nih.gov |
| Orthogonal Chemistry | Azide (for click chemistry) and OPSS (for thiol reaction) do not interfere with each other. | Allows for controlled, stepwise synthesis, reducing the formation of unwanted byproducts. |
Impact on Ternary Complex Formation and E3 Ligase Recruitment
The ultimate function of a PROTAC is to induce the formation of a stable ternary complex between the target protein (POI) and an E3 ligase. nih.gov The linker connecting the two ligands is not merely a passive spacer but plays an active and critical role in this process. nih.gov The stability and conformation of the POI-PROTAC-E3 ligase complex directly dictate the efficiency of polyubiquitination and subsequent degradation of the target protein. medchemexpress.comnih.gov
The this compound linker influences ternary complex formation in several ways:
Flexibility and Length: The PEG3 chain offers rotational freedom, allowing the bound POI and E3 ligase to adopt a productive orientation that brings the ubiquitination machinery into close proximity with lysine (B10760008) residues on the POI's surface. nih.gov An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while one that is too long may lead to unproductive binding modes and reduced degradation efficiency. nih.gov
Maintaining Binding Affinity: The linker must position the two ligands correctly without negatively impacting their intrinsic binding affinities for their respective protein targets. The inert and flexible nature of the PEG chain helps to achieve this by minimizing unfavorable interactions. nih.gov
Cooperative Interactions: An optimized linker can promote positive cooperativity in the formation of the ternary complex, where the binding of one protein increases the affinity for the second. The linker's properties are central to achieving the specific geometry that allows for favorable protein-protein interactions within the complex.
Antibody-Drug Conjugates (ADCs) Engineering
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug. biochempeg.comfujifilm.com An ADC consists of three components: an antibody that targets a specific antigen on cancer cells, a highly potent cytotoxic payload, and a chemical linker that attaches the payload to the antibody. The linker is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.
Enhancing Pharmacokinetic Properties through PEG Linker Integration
The integration of PEG chains into ADC linkers is a widely adopted strategy to overcome challenges associated with the hydrophobicity of many cytotoxic payloads. nih.gov Hydrophobic drugs can cause ADCs to aggregate and be cleared rapidly from circulation, reducing their therapeutic window. nih.gov The PEG3 moiety in a linker like this compound imparts hydrophilicity, which helps to shield the hydrophobic payload. biochempeg.commolecularcloud.org
This PEGylation offers several pharmacokinetic advantages:
Prolonged Circulation Half-Life: PEG forms a hydration shell around the ADC, which increases its hydrodynamic radius. molecularcloud.org This can reduce renal clearance and non-specific uptake by the reticuloendothelial system, leading to a longer circulation time in the bloodstream and greater opportunity to reach the tumor site. biochempeg.com
Reduced Immunogenicity: By masking the payload and preventing aggregation, PEG linkers can lower the risk of the ADC being recognized by the immune system, thereby reducing potential immunogenic responses. biochempeg.commolecularcloud.org
| Pharmacokinetic Parameter | Effect of PEG Linker Integration | Rationale |
| Solubility | Increased | The hydrophilic nature of the PEG chain counteracts the hydrophobicity of the cytotoxic payload. |
| Aggregation | Decreased | PEGylation shields hydrophobic components, preventing intermolecular aggregation. nih.gov |
| Circulation Time | Increased | The hydration shell formed by PEG increases the ADC's size, reducing clearance rates. biochempeg.commolecularcloud.org |
| Immunogenicity | Reduced | PEG can mask potential epitopes on the payload and prevent the formation of immunogenic aggregates. biochempeg.com |
Controlled Drug Loading and Site-Specific Conjugation in ADCs
A major goal in modern ADC development is to produce homogeneous conjugates with a precisely defined drug-to-antibody ratio (DAR) and specific attachment sites. nih.gov Traditional conjugation methods that target native lysine or cysteine residues often result in heterogeneous mixtures, which can lead to inconsistent efficacy and toxicity. Linkers like this compound are instrumental in achieving site-specific conjugation. medchemexpress.com
The functional groups of the linker enable precise control over payload attachment:
Click Chemistry for Uniform DAR: The azide group is ideal for bioorthogonal "click" reactions. For instance, unnatural amino acids containing an alkyne or cyclooctyne group can be genetically engineered into the antibody sequence at specific locations. nih.gov The azide-containing linker can then be attached to the payload and subsequently "clicked" onto the modified antibody, resulting in a homogeneous ADC with a controlled DAR. nih.gov This method has been shown to yield fully modified conjugates with high efficiency. nih.gov
Thiol-Reactive Conjugation: The OPSS group allows for conjugation to specific cysteine residues. While early methods involved reducing native interchain disulfides, modern techniques use engineered antibodies (such as THIOMABs) that introduce a reactive cysteine residue at a specific, solvent-accessible site. nih.gov This allows for the attachment of a linker-payload complex at a defined location, again ensuring homogeneity.
By enabling these advanced, site-specific conjugation strategies, this compound contributes to the engineering of next-generation ADCs with improved consistency, a better-defined safety profile, and an enhanced therapeutic index. nih.gov
Influence on ADC Stability and Target Specificity
The stability of the linkage between the antibody and the drug is paramount. nih.gov The ortho-pyridyldisulfide (OPSS) group reacts with free thiol groups, such as those on cysteine residues of an antibody, to form a disulfide bond. This disulfide linkage is relatively stable in the bloodstream but is susceptible to cleavage in the reducing intracellular environment of target cells. This differential stability is key to ensuring the ADC remains intact during circulation, minimizing off-target toxicity, while enabling efficient release of the cytotoxic payload upon internalization into the cancer cell. Furthermore, the triethylene glycol (PEG3) spacer can help to maintain the native conformation and binding affinity of the antibody by providing spatial separation between the bulky drug payload and the antigen-binding region.
| Feature of this compound | Influence on ADC Properties |
| Polyethylene Glycol (PEG3) Spacer | Increases hydrophilicity and solubility; potentially reduces aggregation. |
| Ortho-pyridyldisulfide (OPSS) | Forms a cleavable disulfide bond with thiols, promoting payload release in the target cell's reducing environment. |
| Heterobifunctional Nature | Allows for precise, directional conjugation of drug and antibody, contributing to the homogeneity of the final ADC product. |
Biopolymer and Biomolecule Functionalization
The heterobifunctional nature of this compound makes it a versatile tool for the precise chemical modification of complex biological molecules. medchemexpress.combroadpharm.com It possesses two distinct reactive moieties at either end of a flexible PEG spacer: an azide group and an OPSS group. The azide group facilitates highly specific ligation through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry". medchemexpress.combroadpharm.com The OPSS group, on the other hand, selectively reacts with sulfhydryl (thiol) groups to form a stable, yet reducible, disulfide bond. This dual reactivity allows for the controlled, stepwise conjugation of different molecules to a central scaffold or to each other.
Site-specific modification of proteins is crucial for creating well-defined bioconjugates with preserved biological activity. nih.gov this compound enables such precision. One strategy involves the genetic incorporation of unnatural amino acids containing an alkyne group into a protein sequence. uni-konstanz.denih.gov The azide end of the linker can then be specifically reacted with this alkyne tag via click chemistry, ensuring conjugation occurs only at the desired location. uni-konstanz.de Conversely, the azide group can be introduced into the protein, for example, at the N-terminus, allowing for subsequent reaction with an alkyne-functionalized molecule. nih.govresearchgate.net
The OPSS moiety provides an alternative and complementary method for site-specific modification by targeting cysteine residues. By controlling the number and location of cysteine residues in a protein or peptide sequence, the OPSS end of the linker can be directed to form a disulfide bond at a specific site. This approach is widely used for conjugating molecules to antibodies and other proteins that have accessible thiol groups. The ability to combine these two orthogonal chemistries—azide-alkyne cycloaddition and thiol-disulfide exchange—using a single linker molecule is a powerful strategy for creating complex, precisely engineered bioconjugates. broadpharm.com
Covalent labeling is an indispensable technique for studying the structure, function, and localization of biomolecules. nih.gov this compound serves as a linker to attach a variety of reporter molecules, such as fluorophores or biotin, to proteins, peptides, or nucleic acids for detection and analysis. nih.govnih.gov
The process typically involves a two-step reaction. First, the target biomolecule is modified with either the azide or the OPSS end of the linker. For instance, a protein with a surface-accessible cysteine could be labeled with the linker via the OPSS group. The now-appended azide group is available for a highly specific click reaction with a reporter molecule (e.g., a fluorescent dye) that has been functionalized with an alkyne group. nih.gov This bio-orthogonal labeling strategy ensures that the labeling reaction is highly efficient and does not interfere with the biological system being studied. researchgate.net The resulting covalently labeled biomolecule can then be used in a range of applications, including fluorescence microscopy, flow cytometry, western blotting, and affinity purification assays. researchgate.net
The construction of ordered, multi-protein complexes is a key goal in synthetic biology and nanotechnology, aiming to create novel nanostructures with tailored functions. nih.govnih.gov Heterobifunctional crosslinkers like this compound are instrumental in the rational design and assembly of such multi-component systems.
By leveraging the linker's orthogonal reactive ends, researchers can connect distinct protein subunits in a controlled and predetermined manner. For example, one protein subunit could be engineered to contain an alkyne-bearing unnatural amino acid, while a second subunit could have a strategically placed cysteine residue. The introduction of this compound would allow the azide end to "click" onto the first subunit and the OPSS end to form a disulfide bond with the second, effectively tethering them together. This method provides precise control over the stoichiometry and orientation of the subunits within the final assembly, a critical factor for functionality that is difficult to achieve through non-covalent self-assembly alone. nih.gov
Advanced Materials Science and Nanobiotechnology
In the fields of materials science and nanobiotechnology, modifying surfaces at the molecular level is essential for creating functional materials for biomedical applications. biochempeg.com The properties of this compound make it an effective tool for the surface functionalization of various materials, particularly nanomaterials intended for biological use.
The performance of nanomaterials in biological systems is largely dictated by their surface chemistry. researchgate.netsemanticscholar.org Surface functionalization is used to improve stability, enhance biocompatibility, and impart specific functionalities, such as molecular targeting. mdpi.commdpi.com Coating nanoparticles with PEG, a process known as PEGylation, is a common strategy to create a "stealth" coating that helps prevent the adsorption of blood proteins. nih.gov This reduces recognition by the immune system and increases the material's circulation time in the body. nih.gov
This compound can be used to attach this beneficial PEG layer while simultaneously providing reactive handles for further modification. For instance, a nanoparticle with a surface that can be modified with amines or thiols could first be coated with the linker. The outward-facing azide or OPSS groups can then be used to attach other molecules, such as targeting ligands (e.g., antibodies, peptides) to direct the nanoparticle to specific cells or tissues, or therapeutic agents for drug delivery applications. nih.gov The azide group, in particular, offers a bio-orthogonal handle for attaching sensitive biomolecules using click chemistry without harsh reaction conditions. broadpharm.com
| Nanomaterial Type | Functionalization Goal | Role of this compound |
| Gold Nanoparticles | Biocompatibility, Targeted Delivery | The OPSS group can bind to the gold surface via a thiol linkage, presenting the PEG chain and the terminal azide for further conjugation. |
| Quantum Dots | Aqueous Stability, Bioconjugation | The linker can be attached to the quantum dot's surface coating, with the PEG spacer enhancing water solubility and the reactive ends allowing for attachment of biomolecules. |
| Iron Oxide Nanoparticles | Reduced Aggregation, Cell Targeting | After initial surface modification of the nanoparticle, the linker provides a PEG spacer and orthogonal handles for attaching targeting moieties. semanticscholar.org |
| Lipid Nanoparticles | "Stealth" Properties, Functionalization | Can be incorporated into the lipid bilayer to present PEG chains and reactive groups on the surface for attaching drugs or targeting ligands. |
Fabrication of Responsive Hydrogels and Polymer Scaffolds
The unique characteristics of this compound are leveraged in the creation of "smart" biomaterials that can respond to specific physiological stimuli. Hydrogels and polymer scaffolds are three-dimensional networks that can mimic the native extracellular matrix, providing structural support for cell growth and tissue regeneration. nih.gov The incorporation of linkers like this compound allows for the fabrication of materials with tunable properties.
Responsive hydrogels can be designed to change their structure or release encapsulated payloads in response to triggers such as pH, temperature, enzymes, or redox conditions. nih.govlongdom.org The OPSS group of the linker is particularly useful for creating reduction-sensitive hydrogels. The disulfide bond within the OPSS moiety can be cleaved by reducing agents like glutathione (B108866), which is found in higher concentrations inside cells than outside. This mechanism can be exploited to create hydrogels that are stable in the extracellular environment but degrade to release therapeutics upon internalization by cells.
Fabrication strategies for these scaffolds are diverse and include techniques like freeze-drying and solvent casting to create porous structures that facilitate nutrient transport and cell infiltration. nih.govmdpi.com In this context, this compound can act as a crosslinking agent to form the hydrogel network or as a tether to immobilize bioactive molecules within the scaffold. For instance, the amine group can be used to connect the linker to a polymer backbone, while the azide and OPSS groups remain available for subsequent functionalization with cell-adhesion peptides or growth factors via click chemistry and thiol conjugation, respectively.
| Functional Group | Reactive Partner | Resulting Linkage | Application in Scaffolds/Hydrogels |
| Azide (N₃) | Alkyne, DBCO, BCN | Triazole | Covalent attachment of bioactive molecules, imaging agents, or crosslinking with alkyne-modified polymers. medchemexpress.com |
| Amine (-NH₂) | Carboxylic Acids, NHS Esters | Amide | Anchoring the linker to polymer backbones or surfaces. broadpharm.comvectorlabs.com |
| OPSS (-SS-Py) | Thiol (-SH) | Disulfide | Reversible, reduction-sensitive crosslinking; attachment of cysteine-containing peptides or proteins. nih.gov |
Biointerface Engineering for Biosensors and Medical Devices
The performance of biosensors and the biocompatibility of medical devices depend critically on the properties of their surfaces. Biointerface engineering aims to control these properties to enhance device function and integration with biological systems. A major challenge is preventing nonspecific protein adsorption, or biofouling, which can lead to signal interference in biosensors and adverse immune responses to medical implants. researchgate.net
Polyethylene glycol (PEG) linkers are widely used to create antifouling surfaces. The hydrophilic PEG chain forms a hydration layer that repels protein adhesion. this compound can be used to construct such interfaces. One of its functional groups (e.g., the amine or OPSS) can be used to immobilize the linker onto the device surface (e.g., gold, silicon oxide). The remaining functional groups then provide points of attachment for specific biorecognition elements, such as antibodies or enzymes, which are essential for sensor specificity. science.govscience.gov
The azide group is particularly valuable as it allows for the attachment of these biological molecules using bio-orthogonal click chemistry. This method is highly efficient and can be performed in aqueous conditions without harming the delicate biological components. This approach enables the creation of densely functionalized, highly specific, and low-fouling surfaces for advanced amperometric and electrochemical immunosensors. science.govscience.gov
Development of Chemical Probes for Biological Systems
Chemical probes are powerful tools used to study proteins and other biomolecules within their native environment. This compound serves as a versatile building block for constructing sophisticated probes for protein profiling, target identification, and pathway analysis.
Design of Activity-Based Probes (ABPs) with Clickable Tags
Activity-based probes (ABPs) are a class of chemical probes designed to covalently label active enzymes in a complex proteome. nih.gov A typical ABP consists of three key components: a reactive group (or "warhead") that binds to the active site of the target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and enrichment. researchgate.net
Modern ABP design often replaces a bulky, pre-attached reporter tag with a small, bio-orthogonal handle, such as an azide or alkyne. nih.gov This "tag-free" approach minimizes steric hindrance, often improving the probe's cell permeability and target engagement. This compound is an ideal linker for this strategy. It can be used to connect the recognition element and warhead to the clickable azide tag. After the probe has labeled its target protein in a biological sample, a reporter molecule (like a fluorophore or biotin) with a complementary alkyne group can be attached via a click reaction for subsequent analysis. nih.gov
Bioconjugation to Reporter Molecules (e.g., Fluorophores, Affinity Tags)
The azide group of this compound is a key functional handle for bioconjugation via click chemistry. precisepeg.com This reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), provides a highly specific and efficient method for attaching reporter molecules. medchemexpress.commedchemexpress.com
Fluorophores: These are fluorescent dyes used for imaging and detection. A probe functionalized with this compound can be "clicked" to an alkyne-modified fluorophore, allowing for the visualization of target proteins in cells via fluorescence microscopy or their quantification in gels.
Affinity Tags: These are molecules that facilitate the isolation and purification of their binding partners. Biotin is a commonly used affinity tag due to its extremely high affinity for the protein streptavidin. nih.govnih.gov By clicking an alkyne-biotin molecule onto an azide-functionalized probe that has labeled its target protein, the entire protein-probe complex can be selectively pulled down from a complex lysate using streptavidin-coated beads.
| Reporter Molecule Type | Example | Conjugation Chemistry | Primary Use |
| Fluorophore | Cyanine dyes (e.g., Cy5), Alexa Fluor dyes | Click Chemistry (CuAAC, SPAAC) | Fluorescence microscopy, in-gel visualization |
| Affinity Tag | Biotin | Click Chemistry (CuAAC, SPAAC) | Affinity purification, pull-down assays |
| Affinity Tag | Protein A | Amide coupling (via amine group) | Immunoprecipitation, purification of antibodies |
Applications in Target Identification and Pathway Elucidation
A primary application of ABPs and other chemical probes is the identification of the molecular targets of drugs or bioactive small molecules, a critical step in understanding their mechanism of action and for elucidating complex biological pathways. nih.gov
The workflow for target identification using a probe built with this compound typically involves several steps. First, a biological system (e.g., cell lysate or living cells) is treated with the probe, which covalently labels its protein targets. Next, an alkyne-biotin reporter tag is attached to the probe's azide handle via click chemistry. The biotinylated proteins are then enriched from the mixture using streptavidin affinity chromatography. Finally, the isolated proteins are identified using mass spectrometry-based proteomics. nih.gov By comparing the proteins captured in the presence and absence of a competing drug, the specific targets of that drug can be determined. This information is invaluable for validating drug targets and uncovering new therapeutic opportunities. researchgate.net
Analytical and Characterization Methodologies for Azido Peg3 Amino Opss Conjugates
Chromatographic Techniques for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PEGylated conjugates. frontiersin.org It is highly effective for both separation and quantification of the conjugate from free PEG and the unconjugated biomolecule. frontiersin.org Different HPLC modes, such as reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC), can be utilized. frontiersin.org
RP-HPLC separates molecules based on their hydrophobicity. In the context of Azido-PEG3-amino-OPSS conjugates, RP-HPLC can effectively separate the more hydrophobic conjugate from the less hydrophobic unreacted biomolecule and the hydrophilic PEG linker. The purity of PEGylated products can often exceed 97% as determined by RP-HPLC analysis. researchgate.net For comprehensive analysis, HPLC is often coupled with detectors like UV-Vis, mass spectrometry (MS), or evaporative light scattering detectors (ELSD), especially since PEG itself lacks a strong UV chromophore. caymanchem.comthermofisher.com
Table 1: Exemplary RP-HPLC Purity Assessment of PEGylated Peptides
| Compound | Purity (%) | Retention Time (min) |
| ALD-mPEG 5k-HM-3 | 97.39 | 9.395 |
| ALD-mPEG 10k-HM-3 | 98.23 | 9.698 |
| SC-mPEG 10k-HM-3 | 97.02 | 9.883 |
| SC-mPEG 20k-HM-3 | 98.52 | 9.578 |
This table is illustrative and based on data for similar PEGylated compounds. researchgate.net
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, which is the effective size of the molecule in solution. lcms.cz PEGylation significantly increases the hydrodynamic volume of a biomolecule, often disproportionately to the increase in molecular weight. chem-soc.si This makes SEC a powerful tool for analyzing PEGylated conjugates. lcms.cz
SEC can effectively separate the larger PEG-conjugated biomolecule from the smaller, unconjugated biomolecule and any residual free PEG linker. lcms.czplos.org The success of an SEC separation is dependent on the differences in the hydrodynamic radii of the conjugate, the unreacted protein, and the activated PEG. lcms.cz It has been shown that PEGylated proteins have a larger apparent molecular weight in SEC compared to non-PEGylated proteins of the same nominal mass. chem-soc.sitechnologynetworks.com
Table 2: Comparison of Nominal vs. Apparent Molecular Weight by SEC
| Molecule | Nominal Molecular Mass (kDa) | Apparent Size Behavior in SEC |
| Protein Standard | ~43 | Smallest hydrodynamic volume |
| PEG Reagent | ~40 | Largest hydrodynamic volume |
| PEG-Protein Conjugate | ~38 | Intermediate hydrodynamic volume |
This table is based on general principles and data for representative molecules. researchgate.net
Spectroscopic Techniques for Structural and Compositional Analysis
Spectroscopic methods provide detailed information about the molecular structure, weight, and composition of the this compound conjugate.
Mass spectrometry (MS) is a critical tool for determining the precise molecular weight of the conjugate and for assessing the stoichiometry of conjugation (the number of PEG linkers attached to each biomolecule). researchgate.netcreative-proteomics.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly used. creative-proteomics.com
MALDI-TOF MS is particularly well-suited for analyzing heterogeneous and high molecular weight PEGylated proteins. covalx.comnih.gov It can provide information on the average molecular weight and the degree of PEGylation. frontiersin.org For instance, in the analysis of a PEGylated peptide, MALDI-TOF MS can distinguish between the non-PEGylated peptide and the PEGylated version, which would show a higher molecular weight distribution. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the determination of conjugation ratios with high accuracy. tandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, is invaluable for confirming the covalent linkage between the this compound linker and the target biomolecule. rsc.orgup.ac.za The conjugation of the PEG linker to a molecule results in characteristic shifts in the NMR spectrum. acs.orgnih.gov
For example, the ¹H NMR spectrum of a successful conjugate will show characteristic signals from both the biomolecule and the PEG linker. rsc.org The methylene (B1212753) protons of the PEG backbone typically appear as a strong signal around 3.6 ppm. rsc.orgrsc.org The formation of a new covalent bond, such as an amide bond, can be confirmed by the appearance of a new signal at a characteristic chemical shift. up.ac.za ¹H NMR can also be used to determine the yield of the conjugation reaction by comparing the integration of peaks corresponding to the linker and the biomolecule. acs.orgnih.gov
Table 3: Characteristic ¹H NMR Chemical Shifts for PEG Linkers
| Proton Environment | Typical Chemical Shift (δ, ppm) |
| Methylene protons of PEG backbone (-O-CH₂-CH₂-) | ~3.6 |
| Methylene protons adjacent to an azide (B81097) group (-CH₂-N₃) | ~3.3-3.4 |
| Methylene protons adjacent to an amine group (-CH₂-NH₂) | ~2.7-2.8 |
These values are approximate and can vary based on the solvent and the specific structure of the conjugate. up.ac.zarsc.org
UV-Vis spectroscopy is a straightforward and widely used method for determining the concentration of biomolecules and for estimating the efficiency of a labeling reaction. unchainedlabs.comupi.edu Proteins typically exhibit a maximum absorbance at around 280 nm due to the presence of aromatic amino acids (tryptophan and tyrosine). unchainedlabs.com
The concentration of a protein conjugate can be determined using the Beer-Lambert law, which relates absorbance to concentration, path length, and the molar extinction coefficient. instanano.com To determine the degree of labeling, the absorbance of the biomolecule at 280 nm and the absorbance of a chromophore on the linker (if present) are measured. For linkers containing a specific chromophore like the OPSS group (which contains a pyridine-2-thione moiety), its characteristic absorbance can be used to quantify the amount of linker conjugated to the biomolecule. The efficiency of conjugation can be calculated from these absorbance measurements. thermofisher.com
Electrophoretic Methods for Bioconjugate Characterization
Electrophoretic techniques are fundamental in the analysis of bioconjugates, providing essential information on purity, molecular weight, and the extent of modification. For protein conjugates involving linkers like this compound, these methods are crucial for verifying the success of the conjugation reaction and characterizing the final product.
SDS-PAGE and Native PAGE for Protein Conjugates
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Native Polyacrylamide Gel Electrophoresis (Native PAGE) are widely used techniques to analyze protein conjugates.
SDS-PAGE separates proteins based on their molecular weight. Proteins are denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge. While it is a standard method for monitoring conjugation reactions, the PEG component in linkers like this compound can introduce challenges. The PEG chain can interact with SDS, leading to anomalous migration patterns, band broadening, and smeared results, which complicates accurate molecular weight determination. nih.gov Despite this, SDS-PAGE is often used to provide a qualitative assessment of the conjugation, showing a shift in the molecular weight of the modified protein compared to the unmodified one. plos.org
Native PAGE , in contrast, separates proteins in their non-denatured state, preserving their native structure and charge. This method circumvents the problematic interactions between PEG and SDS. nih.gov As a result, Native PAGE often provides better resolution for PEGylated proteins, allowing for the clear separation of unmodified protein from mono-, di-, and poly-PEGylated species. nih.govethernet.edu.et The differential migration in a native gel is based on a combination of the protein's intrinsic charge, size, and hydrodynamic radius, which are all altered upon conjugation with this compound. This makes Native PAGE a valuable alternative to HPLC for characterizing the heterogeneity of a PEGylation reaction mixture. nih.gov
| Characteristic | SDS-PAGE | Native PAGE |
|---|---|---|
| Principle of Separation | Molecular weight | Charge, size, and shape (hydrodynamic radius) |
| Protein State | Denatured | Native, folded |
| Effect of PEGylation | Increases apparent molecular weight, but can cause band smearing and broadening due to PEG-SDS interactions. nih.gov | Alters migration based on changes to size and charge, often providing distinct bands for different PEGylation states. nih.gov |
| Resolution for PEG-conjugates | Often poor to moderate. nih.gov | Good to excellent, capable of resolving different degrees of PEGylation. nih.gov |
| Primary Application | Qualitative confirmation of conjugation (molecular weight shift). plos.org | Quantitative assessment of reaction mixture, determination of PEGylation degree, and purity analysis. nih.gov |
Capillary Electrophoresis (CE) for High-Resolution Analysis
Capillary Electrophoresis (CE) is a powerful analytical technique that offers high efficiency, resolution, and short analysis times for the characterization of bioconjugates. colby.edu It separates molecules based on their differential migration in an electric field within a narrow capillary tube. colby.edu This technique is particularly well-suited for the high-resolution analysis of complex mixtures resulting from conjugation reactions involving this compound.
CE can be used for:
Purity Assessment: It can effectively separate the final this compound conjugate from starting materials like the unmodified protein, excess linker, and reaction by-products.
Analysis of Heterogeneity: Similar to native PAGE, CE can resolve species with different degrees of PEGylation, providing a detailed profile of the conjugate population.
Component Analysis: CE methods, particularly when coupled with mass spectrometry (CE-MS), can be used to analyze the constituent parts of the conjugate, such as amino acids, to confirm composition. horiba.com
Screening and Validation: Its speed and automation make it ideal for screening different reaction conditions and for the validation of protein variants. colby.edu
The use of a bare fused-silica capillary is common, and detection is typically performed using UV absorbance. horiba.com For non-chromophoric molecules, indirect UV detection can be employed. horiba.com The high efficiency of CE, often exceeding 100,000 theoretical plates, is due in part to the plug-like profile of the electroosmotic flow, which minimizes band broadening. colby.edu
| Advantage | Description | Reference |
|---|---|---|
| High Resolution & Efficiency | Capable of separating closely related species, such as proteins with single amino acid differences or varying degrees of PEGylation. Peak efficiencies can exceed 100,000 theoretical plates. | colby.edu |
| Speed | Analyses are typically much faster than traditional chromatographic methods. | colby.edu |
| Low Sample Consumption | Requires only nanoliter volumes of sample, which is advantageous when working with precious materials. | colby.edu |
| Versatility | Multiple separation modes (e.g., CZE, CGE) can be employed to analyze a wide range of analytes, from small ions to large proteins. | colby.edu |
| Quantitative Accuracy | Provides reproducible data on migration time (<0.5% RSD) and peak area (<2% RSD), allowing for accurate quantification of components. | horiba.com |
Advanced Characterization of Material Properties
When this compound is used to create functional materials such as hydrogels or surface-modified nanoparticles, a different suite of analytical techniques is required to characterize their bulk and surface properties.
Rheological Analysis of Hydrogels and Polymer Networks
Rheology is the study of the flow and deformation of matter. For hydrogels and polymer networks formed using this compound linkers, rheological analysis is essential to understand their mechanical properties and suitability for applications like tissue engineering or drug delivery. sci-hub.semdpi.com These studies are typically performed using a rheometer, which applies a controlled stress or strain to the material and measures the resulting response. sci-hub.se
Key rheological tests include:
Oscillatory Time Sweep: This monitors the evolution of the storage modulus (G') and loss modulus (G'') over time, which is used to determine the kinetics of hydrogel formation (gelation time). nih.gov
Amplitude Sweep: This test identifies the linear viscoelastic region (LVR), the range of strain where the material's structure is not permanently disrupted and the G' and G'' values are independent of strain. researchgate.net
Frequency Sweep: Performed within the LVR, this test measures G' and G'' across a range of frequencies. For a stable hydrogel, G' (the elastic, solid-like component) is typically much greater than G'' (the viscous, liquid-like component), indicating a highly elastic, gel-like character. nih.gov
Research on PEG-based hydrogels formed via "click" chemistry (similar to the azide-alkyne cycloaddition possible with this compound) has shown that these materials are highly elastic. nih.gov The mechanical rigidity can be tuned by altering factors like PEG molecular weight and polymer concentration. nih.gov
| Parameter | Description | Typical Value/Finding | Reference |
|---|---|---|---|
| Storage Modulus (G') | A measure of the elastically stored energy; represents the solid-like behavior of the hydrogel. | ~5,000 - 6,000 Pa for 10-13.5% w/v PEG10000 hydrogels. | nih.gov |
| Loss Modulus (G'') | A measure of the energy dissipated as heat; represents the liquid-like behavior. | G' values are typically 2-3 orders of magnitude greater than G'' values in stable hydrogels. | nih.gov |
| Gelation Time | The point at which the network forms, often identified as the crossover point where G' > G''. | Can be observed at approximately 10 minutes for certain catalyst systems. | nih.gov |
| Shear-Thinning Behavior | A decrease in viscosity with an increasing shear rate, an important property for injectable hydrogels. | Hydrogels often exhibit this behavior, which can be confirmed with a flow test. | researchgate.net |
Microscopy Techniques (e.g., AFM, TEM) for Nanomaterial Characterization
When this compound is used to functionalize nanoparticles, microscopy techniques are indispensable for characterizing their physical properties. The morphology, including the size and shape of nanomaterials, is critical as it dictates their performance in various applications. nih.gov
Transmission Electron Microscopy (TEM) is considered a gold standard technique for nanoparticle sizing and imaging. delongamerica.com It works by passing a high-energy electron beam through an ultrathin sample. TEM provides high-resolution, two-dimensional projection images, revealing detailed information about particle size, size distribution, and shape. delongamerica.commdpi.com For comprehensive analysis, images of several hundred particles are typically analyzed to generate a statistically significant size distribution histogram. delongamerica.com
Atomic Force Microscopy (AFM) provides three-dimensional topographical images of a surface with nanoscale resolution. iipseries.org An AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. dtic.mil It excels at providing extremely precise height (z-axis) data, often with sub-nanometer resolution. delongamerica.com This is particularly useful for characterizing the surface of materials functionalized with this compound or for measuring the height of nanoparticles deposited on a smooth substrate. Unlike electron microscopy, AFM does not require a vacuum and can be operated in air or liquid, which can be advantageous for biological samples. iipseries.org
| Feature | Transmission Electron Microscopy (TEM) | Atomic Force Microscopy (AFM) |
|---|---|---|
| Principle | An electron beam is transmitted through a thin sample to form an image. mdpi.com | A physical probe scans the sample surface to create a topographical map. iipseries.org |
| Information Provided | 2D projection images; provides data on size, shape, and crystallinity. mdpi.com | 3D surface topography; provides precise height and surface roughness data. iipseries.org |
| Resolution | Very high, potentially sub-nanometer lateral resolution. iipseries.org | High; sub-nanometer vertical (height) resolution and nanometer-scale lateral resolution. delongamerica.comiipseries.org |
| Sample Environment | Requires high vacuum and very thin samples. iipseries.org | Can be operated in air, liquid, or vacuum. iipseries.org |
| Primary Use for Conjugates | Determining the core size, shape, and aggregation state of nanoparticles. delongamerica.com | Visualizing surface topology, measuring particle height, and assessing surface coverage of the linker. delongamerica.com |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique for determining the elemental composition and chemical state of atoms within the top 1-10 nanometers of a material's surface. issuu.combrighton-science.com This makes it exceptionally well-suited for confirming the successful surface modification of a material with this compound.
The technique involves irradiating a surface with X-rays, which causes the emission of core-level electrons. brighton-science.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and its chemical environment (oxidation state, bonding partners), providing a chemical fingerprint of the surface. cea.fr
For an this compound-modified surface, XPS can:
Confirm Elemental Composition: It can detect the presence of key elements from the linker, such as Nitrogen (from the azide and amino groups), Sulfur (from the OPSS group), Carbon, and Oxygen (from the PEG chain). issuu.com
Verify Chemical State: High-resolution XPS scans of specific elements can distinguish between different chemical states. For example, the N 1s spectrum can confirm the presence of the azide (N₃) group, which has a characteristic spectral signature. azom.com Similarly, the S 2p spectrum can verify the presence and state of the sulfur in the pyridyl disulfide moiety.
Quantify Surface Coverage: The relative atomic concentrations of these elements can be calculated from the peak areas, providing a quantitative measure of the success and density of the surface functionalization. researchgate.net
| XPS Analysis | Expected Finding/Information Gained | Reference |
|---|---|---|
| Survey Scan | Detection of all elements present on the surface, including C, O, N, and S, confirming the presence of the linker. | researchgate.net |
| High-Resolution N 1s Scan | Identification of peaks corresponding to the azide group (-N₃) and the amine/amide nitrogen, confirming the integrity of the functional groups. | azom.com |
| High-Resolution S 2p Scan | Detection of sulfur peaks corresponding to the disulfide bond in the OPSS group, verifying its presence. | issuu.com |
| High-Resolution C 1s Scan | Deconvolution of the C 1s peak to show components corresponding to C-C/C-H, C-O (from PEG), and C-N bonds. | cea.fr |
| Quantitative Analysis | Calculation of atomic percentages of C, O, N, and S to determine the surface density of the conjugated linker. | issuu.comresearchgate.net |
Future Prospects and Research Directions for Azido Peg3 Amino Opss
Exploration of Novel Bioorthogonal Reactions for Enhanced Conjugation
The azide (B81097) group of Azido-PEG3-amino-OPSS is a key functional handle for bioorthogonal chemistry, most notably participating in the Staudinger-Bertozzi ligation and various "click" chemistry reactions. nih.govmdpi.com While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, the toxicity of the copper catalyst can be a limitation in living systems. nih.gov A primary research direction is the continued development and application of copper-free click chemistry reactions.
Strain-promoted azide-alkyne cycloaddition (SPAAC) utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), which react readily with azides without the need for a metal catalyst. mdpi.combroadpharm.commedchemexpress.com Future work will likely focus on optimizing these reactions for use with this compound to achieve faster kinetics and higher yields in complex biological environments. numberanalytics.com Additionally, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes or alkynes presents another promising bioorthogonal strategy with exceptionally fast reaction rates. numberanalytics.comnih.gov Exploring the compatibility and efficiency of iEDDA reactions with the azide moiety of this compound, potentially after its conversion to a strained alkyne, could open new avenues for rapid and specific biomolecular labeling.
| Bioorthogonal Reaction | Reacts With | Key Features | Potential Advantage for this compound |
| Staudinger-Bertozzi Ligation | Triarylphosphine | Forms a stable amide bond. nih.gov | Early bioorthogonal method, useful in specific contexts. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | High efficiency and yield, forms a stable triazole linkage. broadpharm.commedchemexpress.com | Well-established, reliable conjugation. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Copper-free, biocompatible, forms a stable triazole linkage. medchemexpress.comnumberanalytics.com | Enables conjugation in living systems without copper toxicity. |
| Inverse Electron-Demand Diels-Alder (iEDDA) | Strained Alkene/Alkyne (after modification of azide) | Extremely fast reaction kinetics. numberanalytics.comnih.gov | Allows for rapid labeling and real-time tracking of biomolecules. |
Rational Design of Linkers with Tunable Reactivity and Release Mechanisms
The disulfide bond (-S-S-) within the this compound structure provides a crucial, environment-sensitive cleavage site. This disulfide can be reduced by intracellular glutathione (B108866), leading to the release of a conjugated payload. Future research will focus on the rational design of linkers with tunable reactivity and more sophisticated release mechanisms. This involves creating derivatives of this compound where the steric and electronic environment around the disulfide bond is modified to control the rate of cleavage.
Furthermore, researchers are exploring the incorporation of other cleavable moieties in conjunction with or as an alternative to the disulfide bond. These could include linkers that are sensitive to specific enzymes overexpressed in disease states (e.g., cathepsins in cancer cells) or responsive to external stimuli like light (photocleavable linkers) or changes in pH. The goal is to create a toolbox of linkers based on the this compound scaffold that allows for precise control over where and when a therapeutic agent or diagnostic probe is released.
Advanced Applications in Molecular Diagnostics and Theranostics
The trifunctional nature of this compound makes it an ideal candidate for the development of advanced theranostic agents—molecules that combine therapeutic and diagnostic capabilities. For instance, the amine group can be conjugated to a targeting ligand (e.g., an antibody or peptide) that directs the molecule to specific cells, such as cancer cells. nih.gov The azide group can then be used to attach a therapeutic payload (e.g., a cytotoxic drug) via click chemistry. medchemexpress.commedchemexpress.com Simultaneously, the OPSS functionality could be used to attach a diagnostic imaging agent.
Future research will explore the synthesis of complex, multi-component systems built upon the this compound framework. These could include nanoparticles or antibody-drug conjugates (ADCs) where the linker plays a critical role in optimizing the drug-to-antibody ratio (DAR) and ensuring the stability of the conjugate in circulation. issuu.com The ability to attach different molecules to each of the three functional groups allows for the creation of highly modular and customizable platforms for personalized medicine.
Integration into Automated Synthesis and High-Throughput Screening Platforms
The increasing complexity of drug discovery and chemical biology research necessitates the use of automated and high-throughput methods. issuu.comresearchgate.net The well-defined chemical reactivity of the functional groups in this compound makes it highly suitable for integration into automated synthesis platforms. uni-muenchen.de For example, solid-phase synthesis techniques could be employed to sequentially build complex bioconjugates on a resin, using the orthogonal reactivity of the amine, azide, and disulfide groups. iris-biotech.de
Furthermore, libraries of compounds based on the this compound scaffold can be generated and screened for biological activity in a high-throughput manner. researchgate.netnih.gov By systematically varying the molecules attached to each functional group, researchers can rapidly identify combinations that exhibit desired properties, such as enhanced cell targeting, improved drug efficacy, or specific diagnostic signals. This approach accelerates the discovery and optimization of new therapeutic and diagnostic agents.
Contributions to the Development of Next-Generation Chemical Tools in Systems Biology
Systems biology aims to understand the complex interactions within biological systems at a global level. Chemical tools that can be used to probe and perturb these systems are essential for this field. This compound and its derivatives can contribute significantly to the development of next-generation chemical probes.
For example, it can be used to create trifunctional probes for activity-based protein profiling (ABPP). In such a probe, one functional group could be a reactive moiety that covalently binds to the active site of a specific class of enzymes, a second could be used to attach a reporter tag (e.g., a fluorophore or biotin) for detection and purification, and the third could be used to link the probe to a larger delivery vehicle or a molecule that reports on the local cellular environment. The cleavable disulfide bond adds another layer of functionality, allowing for the conditional release of the reporter tag or another effector molecule. The continued development of such sophisticated chemical tools will enable a more detailed and dynamic understanding of complex biological processes. mdpi.com
Q & A
Q. What are the key structural features of Azido-PEG3-amino-OPSS, and how do they influence its applications in conjugation chemistry?
- Methodological Answer : this compound contains three functional groups:
- Azide (N₃) : Enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for biomolecule labeling .
- PEG3 spacer : Enhances solubility and reduces steric hindrance during conjugation .
- OPSS (orthopyridyl disulfide) : Reacts selectively with thiol (-SH) groups, enabling disulfide-mediated bioconjugation .
To validate functionality, perform FT-IR spectroscopy to confirm azide presence (2100 cm⁻¹ peak) and UV-Vis spectroscopy (λ = 280 nm) to quantify OPSS reactivity.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335 hazard) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
Q. How should researchers design initial experiments to conjugate this compound with thiol-containing proteins?
- Methodological Answer :
- Step 1 : Prepare a 10 mM stock solution in PBS (pH 7.4) to maintain OPSS stability .
- Step 2 : Optimize molar ratios (e.g., 1:5 to 1:20 protein:linker) to balance conjugation efficiency and aggregation .
- Step 3 : Use Ellman’s assay to quantify free thiols pre-/post-conjugation, ensuring >80% efficiency .
Advanced Research Questions
Q. How can conflicting data on this compound stability under varying pH conditions be resolved?
- Methodological Answer :
- Controlled Experiments : Compare linker stability at pH 6.0, 7.4, and 8.5 using HPLC-MS to track degradation products .
- Statistical Analysis : Apply ANOVA to determine pH-dependent significance (p < 0.05) and use Tukey’s post-hoc test for pairwise comparisons .
- Hypothesis Refinement : If instability occurs at pH < 7, propose buffer additives (e.g., EDTA) to chelate metal ions that accelerate disulfide cleavage .
Q. What advanced analytical techniques are suitable for quantifying this compound conjugation efficiency in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Quantifies conjugated vs. unreacted species with high sensitivity (LOD: 0.1 nM) .
- Fluorescence Polarization : Measures changes in rotational mobility post-conjugation using fluorescently labeled biomolecules .
- Control Design : Include a non-reactive PEG-OPSS analog to distinguish non-specific binding .
Q. How should researchers address inconsistencies in reaction yields when using this compound for nanoparticle functionalization?
- Methodological Answer :
- Troubleshooting Framework :
- Data Validation : Replicate experiments across three independent trials and report standard deviations .
Q. What systematic approaches ensure reproducibility of this compound-based experiments across laboratories?
- Methodological Answer :
- Documentation Standards : Follow the PICOS framework to detail Population (target biomolecules), Intervention (conjugation conditions), Comparison (controls), Outcomes (efficiency metrics), and Study design (in vitro/in vivo) .
- Metadata Inclusion : Provide raw HPLC chromatograms, reaction timelines, and buffer compositions in supplementary materials .
- Collaborative Validation : Use shared reference samples (e.g., a gold-standard conjugated protein) to calibrate inter-lab variability .
Methodological Frameworks for Research Design
- PICO(T) : Define Population (e.g., thiolated antibodies), Intervention (this compound concentration), Comparison (alternative linkers), Outcome (conjugation efficiency), and Timeframe (reaction kinetics) .
- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel applications), Novel (understudied variables), Ethical (waste disposal compliance), and Relevant (therapeutic/diagnostic utility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
